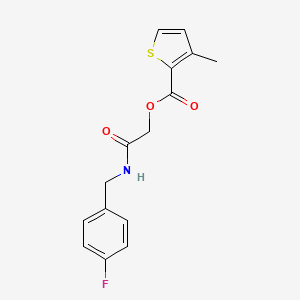

2-((4-Fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

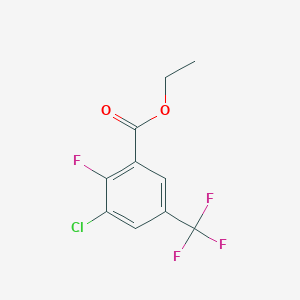

2-((4-Fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of heterocyclic compounds and has a molecular weight of 365.4 g/mol.

科学的研究の応用

Anaerobic Transformation of Phenolic Compounds

A study on the anaerobic transformation of phenolic compounds by a methanogenic consortium revealed insights into the carboxylation and dehydroxylation processes of phenols to benzoate and 2-cresol to 3-methylbenzoic acid under methanogenic conditions. This transformation activity was induced by phenol, with ortho-substituted phenols being transformed to meta-substituted benzoic acids, while meta- and para-substituted phenols, including cresols and fluorophenols, were not transformed. This research demonstrates the microbial capacity to alter phenolic compounds, potentially offering a pathway to bioremediate environmental pollutants or synthesize chemical intermediates (J. Bisaillon et al., 1993).

Oxidative Coupling for Heterocyclic Compound Synthesis

The direct oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes, facilitated by a rhodium/copper catalyst system under air, has been shown to efficiently produce 8-substituted isocoumarin derivatives, some of which exhibit solid-state fluorescence. This method also enables the selective synthesis of 4-ethenylcarbazoles from 2-(arylamino)benzoic acids, highlighting a versatile approach to synthesizing condensed heterocyclic compounds with potential applications in medicinal chemistry and material sciences (M. Shimizu et al., 2009).

Development of Fluorescent Probes

Research into the synthesis and photochemical behavior of trans-4-aminostilbene derivatives has led to the discovery of an "amino conjugation effect," which results in enhanced fluorescence and reduced photoisomerization quantum yields for N-phenyl derivatives. This effect is attributed to a more planar ground-state geometry and larger charge-transfer character for the fluorescent excited state, offering insights into the design of high-efficiency fluorescent materials for bioimaging and analytical applications (Jye‐Shane Yang et al., 2002).

Anticancer Activity of Fluorine Compounds

A series of α-amino (2, or 4)-fluorobenzyl-phosphonates containing an isoxazole moiety were synthesized and shown to exhibit moderate anticancer activity in vitro. These compounds, synthesized without solvent and catalyst under ultrasound irradiation, highlight the potential of fluorinated compounds in developing new anticancer agents (B. Song et al., 2005).

Novel Radiosynthesis Techniques

A study on the "one-pot" radiosynthesis of 6-Fluoro-3,4-Dihydroxy-l-Phenylalanine using isotopic exchange demonstrated a more efficient and potentially automatable method for preparing this radiopharmaceutical. The approach yields a product with high specific activity and enantiomeric excess, crucial for neurologic and oncologic PET imaging (F. Wagner et al., 2009).

特性

IUPAC Name |

[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3S/c1-10-6-7-21-14(10)15(19)20-9-13(18)17-8-11-2-4-12(16)5-3-11/h2-7H,8-9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRBCRVAVKCYFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide](/img/structure/B2827866.png)

![(3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine;hydrochloride](/img/structure/B2827867.png)

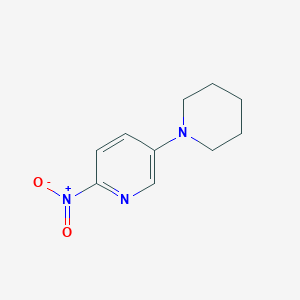

![6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827871.png)

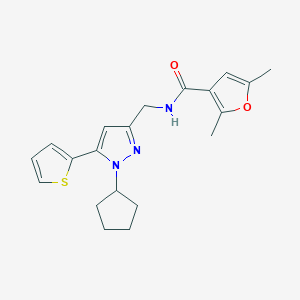

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide](/img/structure/B2827874.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2827878.png)

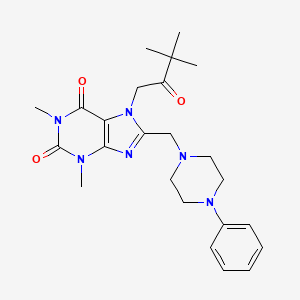

![1-methyl-3-(1-methyl-2-oxopropyl)-10-(4-phenoxyphenyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![4-[2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxypropyl)butanamide](/img/structure/B2827888.png)